![molecular formula C20H12N2O2 B12607442 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- CAS No. 879612-40-5](/img/structure/B12607442.png)
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- is a complex heterocyclic compound that belongs to the family of indole derivatives. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound features a fused tetracyclic ring system, which includes an indole moiety, making it a subject of interest for synthetic chemists and researchers in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- can be achieved through various synthetic routes. One notable method involves a one-pot C–H olefination/aza-Michael addition tandem process. This method uses 7-phenylindoles and alkenes as starting materials, with a catalytic system comprising [Cp*RhCl2]2, AgOAc, and Me4NOAc . This process is efficient and allows for the synthesis of the compound in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. These methods would likely involve optimizing the reaction conditions to maximize yield and minimize costs, using readily available starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl peroxybenzoate (TBPB) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: The compound’s unique structure and properties make it useful in materials science and other industrial applications
Mécanisme D'action
The mechanism of action of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and phenanthridine-based molecules. Examples are indolo[1,2-f]phenanthridine and indolo[3,2-c]coumarins .
Uniqueness
What sets 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- apart is its specific fused tetracyclic ring system, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
879612-40-5 |
|---|---|
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
10-methyl-10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C20H12N2O2/c1-22-15-9-5-3-7-12(15)17-18(22)20(24)16-11-6-2-4-8-14(11)21-10-13(16)19(17)23/h2-10H,1H3 |
Clé InChI |
IFXUEPDKPSOJGC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)C4=C(C3=O)C=NC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
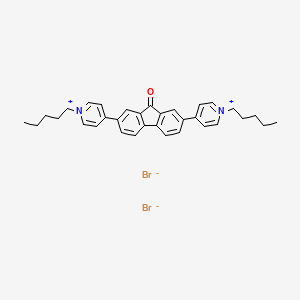
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)

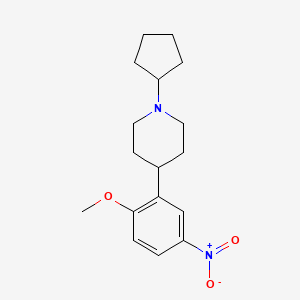
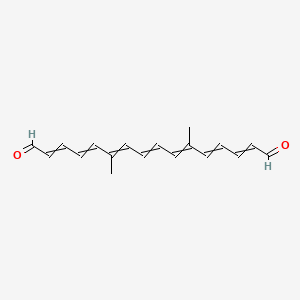

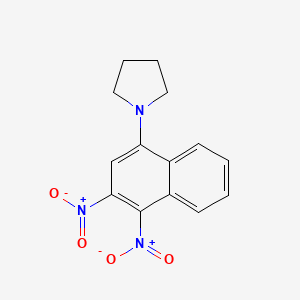
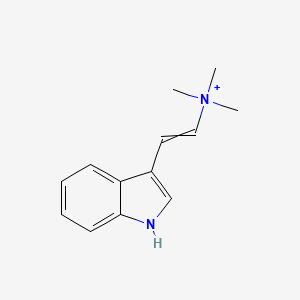
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
